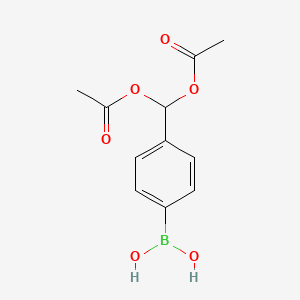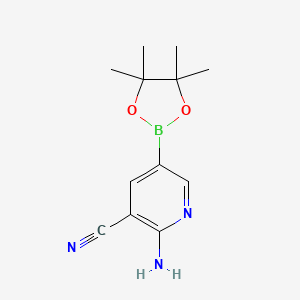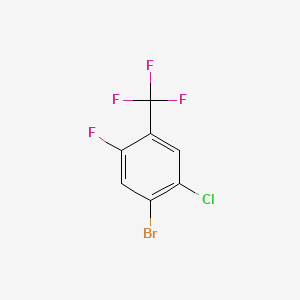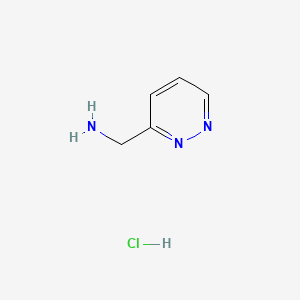
Acide 4-(diacétoxymethyl)phénylboronique
Vue d'ensemble
Description
4-(Diacetoxymethyl)phenylboronic acid is a chemical compound with the molecular formula C11H13BO6 . It has a molecular weight of 252.03 .
Molecular Structure Analysis
The InChI code for 4-(Diacetoxymethyl)phenylboronic acid is 1S/C11H13BO6/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)12(15)16/h3-6,11,15-16H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including 4-(Diacetoxymethyl)phenylboronic acid, are known for their ability to form reversible covalent complexes with cis-diol-containing molecules . This property has been utilized in various chemical reactions, including Suzuki–Miyaura coupling .Applications De Recherche Scientifique
Applications de détection
Les acides boroniques sont connus pour leur capacité à interagir avec les cis-diols, ce qui les rend utiles dans les applications de détection. Par exemple, ils peuvent être utilisés comme capteurs fluorescents pour le catéchol et ses dérivés tels que la dopamine, la DOPA et la DOPAC. Cette interaction est cruciale pour le développement d'outils de diagnostic capables de détecter ces biomolécules dans divers échantillons biologiques .
Applications diagnostiques
La chimie unique des acides phénylboroniques (PBA) permet la création d'outils de diagnostic. Plus précisément, l'interaction avec l'acide sialique présente une nouvelle classe de cibles moléculaires. Ceci a des implications pour le développement de tests et de dispositifs diagnostiques capables d'identifier les maladies associées à des modifications des niveaux d'acide sialique .
Systèmes d'administration de médicaments
Les PBA ont été utilisés dans les systèmes d'administration de médicaments en raison de leur capacité à former des liaisons covalentes réversibles avec les cis-diols présents sur les surfaces cellulaires. Cette propriété peut être exploitée pour créer des mécanismes d'administration de médicaments plus ciblés et plus efficaces, améliorant potentiellement les résultats thérapeutiques .
Synthèse des polymères
Des polymères fonctionnalisés à l'acide phénylboronique ont été synthétisés pour diverses applications, y compris la sélectivité de liaison pour certaines molécules. L'approche de synthèse monotope a été étudiée pour améliorer le rendement et les performances de ces polymères, ce qui est important pour la production commerciale et l'application pratique .
Orientations Futures
Boronic acids and their derivatives, including 4-(Diacetoxymethyl)phenylboronic acid, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research may focus on further exploring these applications and developing new chemistries using boron .
Mécanisme D'action
Target of Action
4-(Diacetoxymethyl)phenylboronic acid is a derivative of phenylboronic acid . Phenylboronic acid is known to target Cocaine esterase , an enzyme found in Rhodococcus sp. (strain MB1 Bresler) . .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 4-(Diacetoxymethyl)phenylboronic acid may be involved in similar biochemical reactions.
Pharmacokinetics
It’s known that the compound’s molecular weight is 25203 , which could influence its bioavailability and pharmacokinetic profile.
Action Environment
It’s known that the compound should be stored in a refrigerated environment , suggesting that temperature could influence its stability.
Analyse Biochimique
Biochemical Properties
4-(Diacetoxymethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cis-diols, forming reversible covalent bonds. This property is utilized in the selective enrichment of cis-diol-containing molecules, such as nucleosides, catechols, saccharides, and glycoproteins . The interaction with these biomolecules is pH-dependent, allowing for controlled capture and release, which is particularly useful in separation, sensing, and diagnostic applications .
Cellular Effects
The effects of 4-(Diacetoxymethyl)phenylboronic acid on various types of cells and cellular processes are profound. In plant cells, for instance, boronic acids, including 4-(Diacetoxymethyl)phenylboronic acid, have been shown to disrupt cytoplasmic strands and cell-to-wall adhesion . This disruption is due to the compound’s ability to interfere with borate-dependent cross-links that are crucial for the structural integrity of the cell. Additionally, the compound’s interaction with cis-diols can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the availability and activity of key biomolecules .
Molecular Mechanism
At the molecular level, 4-(Diacetoxymethyl)phenylboronic acid exerts its effects through its ability to form reversible covalent bonds with cis-diols. This interaction can inhibit or activate enzymes by altering their conformation or availability. For example, in the context of Suzuki-Miyaura coupling reactions, boronic acids are known to participate in transmetalation processes, which are crucial for the formation of carbon-carbon bonds . The reversible nature of the covalent bonds formed by 4-(Diacetoxymethyl)phenylboronic acid allows for dynamic regulation of enzyme activity and gene expression, making it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Diacetoxymethyl)phenylboronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under refrigerated conditions, but its activity can diminish over extended periods or under suboptimal storage conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with target biomolecules. The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of 4-(Diacetoxymethyl)phenylboronic acid in animal models are dose-dependent. At lower doses, the compound can selectively interact with target biomolecules without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and disruption of cellular functions have been observed . These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
4-(Diacetoxymethyl)phenylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key biochemical pathways . For instance, its ability to form reversible covalent bonds with cis-diols can affect the metabolism of nucleosides and catechols, thereby altering the overall metabolic landscape of the cell.
Transport and Distribution
Within cells and tissues, 4-(Diacetoxymethyl)phenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, thereby affecting its overall activity and function . The compound’s ability to form reversible covalent bonds with cis-diols also plays a role in its transport and distribution, as it can be selectively captured and released in different cellular compartments.
Subcellular Localization
The subcellular localization of 4-(Diacetoxymethyl)phenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound can be directed to the cytoplasm, nucleus, or other organelles where it can interact with target biomolecules and exert its effects . The reversible covalent bonding with cis-diols allows for dynamic localization and activity, making 4-(Diacetoxymethyl)phenylboronic acid a versatile tool for studying subcellular processes.
Propriétés
IUPAC Name |
[4-(diacetyloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO6/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)12(15)16/h3-6,11,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQIEDWQBJYVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(OC(=O)C)OC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681675 | |
| Record name | {4-[Bis(acetyloxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-39-0 | |
| Record name | Boronic acid, B-[4-[bis(acetyloxy)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[Bis(acetyloxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B566788.png)
![3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide](/img/structure/B566789.png)

![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)
![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B566794.png)

![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)
![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)

![(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B566805.png)

